6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both benzoxazole and naphthyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine typically involves the condensation of 2-aminobenzoxazole with 2-chloro-1,8-naphthyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole moiety and exhibit similar biological activities.
Naphthyridine Derivatives: Compounds such as 1,8-naphthyridine-2-carboxamide are structurally related and have comparable applications in medicinal chemistry.
Uniqueness
6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is unique due to the combination of benzoxazole and naphthyridine moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and material science .
Eigenschaften
Molekularformel |
C15H10N4O |
---|---|
Molekulargewicht |
262.27 g/mol |
IUPAC-Name |
6-(1,3-benzoxazol-2-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C15H10N4O/c16-13-6-5-9-7-10(8-17-14(9)19-13)15-18-11-3-1-2-4-12(11)20-15/h1-8H,(H2,16,17,19) |
InChI-Schlüssel |
PVCNZHRBNULTPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C(=C3)C=CC(=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.